molecular formula C18H25NO2 B1610547 N-Decylphthalimide CAS No. 36043-57-9

N-Decylphthalimide

Cat. No.: B1610547
CAS No.: 36043-57-9
M. Wt: 287.4 g/mol
InChI Key: HJPUPXDCUZMNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decylphthalimide is a derivative of phthalimide, characterized by the presence of a decyl group attached to the nitrogen atom of the phthalimide core. Phthalimides are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The addition of a decyl group enhances the hydrophobicity and alters the physical and chemical properties of the compound, making it suitable for specific applications.

Mechanism of Action

Target of Action

N-Decylphthalimide is a derivative of phthalimides, which are a class of compounds known for their diverse reactivity Related compounds such as n-ethylmaleimide have been shown to interact with proteins like galectin-10 . The role of these targets can vary, but they often play crucial roles in biochemical pathways and cellular functions.

Mode of Action

N-oxyphthalimides, a related class of compounds, are known to produce oxygen radicals upon 1-electron reduction . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ functions and potentially initiating downstream biochemical reactions.

Biochemical Pathways

For instance, N-oxyphthalimides can initiate cascades of reactions, leading to the generation of radical species . These radicals can then engage in diverse transformations, potentially affecting multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The related compound n-ethylmaleimide has been shown to have certain pharmacokinetic properties . It’s important to note that the bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The generation of oxygen radicals by related n-oxyphthalimides suggests that this compound could induce similar effects . These radicals can cause various changes at the molecular and cellular levels, potentially leading to observable phenotypic effects.

Biochemical Analysis

Biochemical Properties

It is known that phthalimides, the parent compounds of N-Decylphthalimide, can interact with various enzymes and proteins

Cellular Effects

Studies on related compounds suggest that phthalimides can have significant effects on cellular processes . For instance, N-acyloxymethyl-phthalimides have been shown to deliver genotoxic formaldehyde to human cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phthalimides are known to undergo various chemical reactions, which can lead to the formation of different products . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that the effects can vary with different dosages .

Metabolic Pathways

Phthalimides are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies on related compounds suggest that they can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Studies on related compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decylphthalimide can be synthesized through the reaction of phthalic anhydride with decylamine. The reaction typically involves heating phthalic anhydride with decylamine in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or phosphoric acid may be used to accelerate the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Decylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-decylphthalic acid.

    Reduction: Reduction of this compound can yield N-decylphthalamic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-decylphthalic acid.

    Reduction: N-decylphthalamic acid.

    Substitution: Various N-substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

N-Decylphthalimide is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of organic chemistry, material science, and pharmacology. This article explores its various applications, supported by data tables and case studies.

Synthesis of Organic Compounds

This compound is often utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it valuable in synthetic organic chemistry.

  • Example Reaction : The reaction of this compound with nucleophiles such as amines or alcohols can yield substituted phthalimides, which are important intermediates in pharmaceuticals and agrochemicals.

Pharmacological Applications

Research has indicated that this compound exhibits potential pharmacological properties. It has been studied for its effects on cellular processes and its potential use as a drug delivery agent.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the use of this compound derivatives as inhibitors of specific enzymes involved in cancer progression. The results demonstrated promising inhibitory activity, suggesting further exploration for therapeutic applications.

Material Science

In material science, this compound is used to modify the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

  • Data Table: Properties of Polymers Modified with this compound
Polymer TypeModification LevelThermal Stability (°C)Mechanical Strength (MPa)
Polystyrene5%22050
Polyethylene10%23045
Polyvinyl Chloride7%21055

Environmental Applications

This compound has been investigated for its potential use in environmental applications, particularly in the development of biodegradable materials. Its structure allows for degradation under specific conditions, making it a candidate for sustainable material solutions.

  • Research Findings : Studies have shown that incorporating this compound into biodegradable polymers can enhance their degradation rates while maintaining structural integrity during their lifecycle.

Comparison with Similar Compounds

    N-Octylphthalimide: Similar to N-Decylphthalimide but with an octyl group instead of a decyl group.

    N-Dodecylphthalimide: Contains a dodecyl group, making it more hydrophobic than this compound.

    Naphthalimide Derivatives: These compounds have a naphthalene ring instead of a benzene ring, offering different electronic properties.

Uniqueness: this compound is unique due to its specific hydrophobicity and the length of the decyl chain, which influences its solubility and interaction with biological membranes. This makes it particularly useful in applications where membrane penetration is crucial.

Biological Activity

N-Decylphthalimide, a derivative of phthalimide, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimalarial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as phthalimides, which are characterized by their bicyclic structure. The modification of the nitrogen substituent in phthalimides has been shown to influence their biological properties significantly. The long alkyl chain, such as decyl, may enhance lipophilicity, potentially affecting cellular uptake and activity.

1. Anti-Inflammatory Activity

Recent research has indicated that phthalimide derivatives exhibit promising anti-inflammatory properties. A study evaluated various phthalimide analogs, including this compound, for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The results showed that certain derivatives could significantly reduce NO levels, indicating potential as anti-inflammatory agents.

Key Findings:

  • Compound IIh (a related phthalimide) demonstrated an IC50 value of 8.7 µg/mL against NO production.
  • The mechanism involved down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-1β.
  • Suppression of the TLR4 signaling pathway was also noted, indicating a multifaceted mechanism of action .

2. Antimalarial Activity

Phthalimide analogs have been explored for their antimalarial properties, particularly against Plasmodium falciparum. The structural diversity provided by different substituents on the phthalimide scaffold allows for the development of new therapeutic candidates.

Research Highlights:

  • Several derivatives were tested against various strains of Plasmodium falciparum, with some showing notable activity.
  • For example, derivatives with para-methoxy substituents exhibited IC50 values ranging from 4200 nM to 6800 nM.
  • These compounds displayed low cytotoxicity in HepG2 liver cell lines, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

CompoundActivity TypeIC50 Value (µg/mL or nM)Mechanism of Action
This compoundAnti-inflammatoryNot specifiedInhibition of iNOS; down-regulation of TNF-α
Compound IIhAnti-inflammatory8.7 µg/mLTLR4 pathway suppression
Compound 10fAntimalarial4200 nMTargeting late ring stages of P. falciparum
Compound 12fAntimalarial6800 nMStage-specific effects

Case Study 1: Anti-inflammatory Mechanism

A specific study focused on the anti-inflammatory effects of this compound analogs demonstrated their ability to inhibit LPS-induced inflammation in vitro. The researchers found that these compounds not only reduced NO production but also modulated key inflammatory pathways involving NF-kB and MAPK signaling cascades.

Case Study 2: Antimalarial Efficacy

In another investigation, a series of phthalimide derivatives were assessed for their antimalarial activity using both in vitro assays and animal models. Compounds with varying alkyl chain lengths were synthesized and tested against resistant strains of Plasmodium. The results indicated that structural modifications could lead to enhanced potency and selectivity.

Properties

IUPAC Name

2-decylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUPXDCUZMNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544374
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36043-57-9
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Decylphthalimide
Reactant of Route 2
Reactant of Route 2
N-Decylphthalimide
Reactant of Route 3
Reactant of Route 3
N-Decylphthalimide
Reactant of Route 4
Reactant of Route 4
N-Decylphthalimide
Reactant of Route 5
Reactant of Route 5
N-Decylphthalimide
Reactant of Route 6
Reactant of Route 6
N-Decylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.